N-(3-(1H-imidazol-1-yl)propyl)pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(1H-imidazol-1-yl)propyl)pyrimidine-2-carboxamide, also known as PHCCC, is a chemical compound that has been extensively studied for its potential therapeutic effects. It was first synthesized in 2003 by a group of researchers at the University of California, San Francisco.
Scientific Research Applications
Modification Strategies to Reduce Metabolism
N-(3-(1H-imidazol-1-yl)propyl)pyrimidine-2-carboxamide is explored in medicinal chemistry for its potential in various therapeutic areas. One study delves into the systematic structure modifications of compounds like imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). This is crucial in drug development as rapid metabolism can limit the therapeutic potential of compounds. By altering the heterocycle or blocking reactive sites, the study aims to improve the stability of such compounds, potentially increasing their efficacy in clinical applications (Linton et al., 2011).
Cellular Uptake and Nuclear Localization
Another key aspect of drug development is ensuring effective cellular uptake and nuclear localization. Research into Py–Im (pyrrole–imidazole) polyamides, which includes structures similar to N-(3-(1H-imidazol-1-yl)propyl)pyrimidine-2-carboxamide, highlights strategies to enhance these properties. Modifications, particularly introducing an aryl group at the turn unit of these compounds, have been shown to significantly increase their biological effects, hinting at their potential as molecular probes or therapeutic agents (Meier et al., 2012).
Binding Specificity to DNA Sequences
Additionally, the compound's analogs are studied for their ability to bind specifically to DNA sequences, which is fundamental for therapeutic applications targeting genetic pathways. For instance, pyrrole−imidazole polyamides are designed for recognizing specific sequences in the minor groove of DNA. These compounds show high specificity and affinity for their target sequences, making them potential candidates for gene modulation therapies (Swalley et al., 1996).
Potential Medicinal Applications
Moreover, the relevance of N-(3-(1H-imidazol-1-yl)propyl)pyrimidine-2-carboxamide in medicinal chemistry is evidenced by studies exploring similar structures for their antimicrobial properties. One study, for instance, synthesizes and evaluates a set of compounds for their in vitro anti-tuberculosis activity, highlighting the potential of these structures in addressing drug-resistant strains of tuberculosis (Moraski et al., 2011).
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c17-11(10-13-3-1-4-14-10)15-5-2-7-16-8-6-12-9-16/h1,3-4,6,8-9H,2,5,7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWMOSOXZWSUNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)pyrimidine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.